N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c1-29-18-5-2-4-14(10-18)19-7-8-21(28)26(25-19)9-3-6-20(27)24-17-12-15(22)11-16(23)13-17/h2,4-5,7-8,10-13H,3,6,9H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIOZLLOCHYEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a dichlorophenyl group and a methoxy-substituted phenyl group linked to a pyridazine core, contributing to its diverse pharmacological properties.

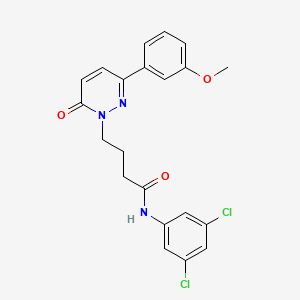

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Dichlorophenyl group : Enhances lipophilicity and biological activity.

- Methoxyphenyl group : Potentially contributes to anti-cancer properties.

- Pyridazine core : Known for various biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition. The specific activity of this compound against various cancer cell lines remains to be extensively characterized; however, preliminary data suggest potential efficacy against tumor models.

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| OXi8006 | SK-OV-3 | 1.1 | Tubulin assembly inhibition |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among pyridazinone derivatives. Inflammatory pathways often involve the modulation of cytokines and chemokines, and compounds with similar structures have shown promise in reducing inflammation markers in vitro.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

- Modulation of Signaling Pathways : The presence of halogenated aromatic groups may influence various signaling pathways involved in cell survival and apoptosis.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts. While specific data for this compound is limited, it is hypothesized that its unique structure may confer similar benefits.

Study 2: In Vivo Models

In vivo studies using animal models are crucial for assessing the therapeutic potential of this compound. Preliminary findings from related compounds suggest favorable outcomes in reducing tumor size and improving survival rates in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique features of N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Functional Comparison

*Calculated using ChemDraw Professional 22.0.

Key Observations :

Substituent Effects: The 3,5-dichlorophenyl group in the target compound distinguishes it from analogs with methylphenoxy () or benzyloxy () substituents. Halogens like Cl enhance lipophilicity and may improve membrane permeability compared to polar sulfonamide or hydroxyl groups .

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to ’s benzyloxy pyridazines, where nucleophilic substitution or amide coupling is employed. However, the dichlorophenyl moiety may require specialized halogenation steps, increasing synthetic complexity compared to dimethylphenoxy derivatives () .

Research Findings and Limitations

- Pharmacokinetic Data: No direct ADME (absorption, distribution, metabolism, excretion) studies are available for the target compound. Comparisons with ’s hydroxyl-containing analogs suggest that the dichlorophenyl group may reduce aqueous solubility but improve blood-brain barrier penetration .

- Biological Screening: Limited public data exist for the target compound.

- Knowledge Gaps: The absence of comparative in vitro or in vivo studies between the target compound and its analogs limits mechanistic insights. Further research is needed to evaluate its selectivity and toxicity profile.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3,5-dichlorophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step routes starting with chlorination and methoxylation of aromatic amines to form intermediates like 3-chloro-4-methoxyaniline . The pyridazinone core is typically constructed via cyclization reactions under controlled temperatures (60–80°C) using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity . Optimization requires monitoring reaction progress via HPLC or TLC to adjust catalyst concentrations (e.g., Pd/C for coupling reactions) and minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : -/-NMR to confirm substituent positions and aromatic ring functionalization .

- Mass spectrometry (HRMS) : To verify molecular weight (expected ~450–500 Da range based on analogs) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) at concentrations of 1–100 µM. Compare results to structurally related pyridazinones, which often show IC values <50 µM . Include controls for solvent interference (e.g., DMSO <0.1% v/v).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic potential?

- Methodological Answer :

- Core modifications : Replace the pyridazinone oxygen with sulfur to assess heteroatom effects on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) on the 3-methoxyphenyl ring to modulate lipophilicity (logP) and membrane permeability .

- Docking simulations : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) based on pyridazinone derivatives’ known inhibition profiles .

Q. How should contradictory data from biological assays (e.g., varying IC across cell lines) be analyzed?

- Methodological Answer :

- Dose-response reproducibility : Repeat assays in triplicate with fresh stock solutions to rule out degradation.

- Mechanistic profiling : Perform Western blotting for apoptosis markers (e.g., caspase-3) to confirm on-target effects .

- Cross-validate : Compare with structurally distinct analogs to isolate substituent-specific effects .

Q. What strategies can mitigate instability issues during long-term storage?

- Methodological Answer :

- Thermal analysis : Conduct DSC/TGA to identify decomposition temperatures (>150°C for most amides) .

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the butanamide backbone .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) if solubility permits.

Q. How can in vivo efficacy and toxicity be evaluated methodically?

- Methodological Answer :

- Pharmacokinetics : Administer 10 mg/kg (IV or oral) in rodent models; measure plasma half-life via LC-MS/MS. Pyridazinone analogs typically exhibit t = 2–4 hours .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Histopathology post-trial to assess organ-specific effects.

Data Contradiction & Validation

Q. How to resolve discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Force field adjustment : Re-run docking with solvent-accessible surface area (SASA) parameters to better model hydrophobic interactions .

- Crystallography : Co-crystallize the compound with its target (if available) to validate binding poses.

Q. What analytical methods confirm the absence of toxic intermediates in scaled-up synthesis?

- Methodological Answer :

- GC-MS : Screen for residual chlorinated byproducts (e.g., 3,5-dichloroaniline) with detection limits <1 ppm .

- Elemental analysis : Ensure sulfur/nitrogen ratios match theoretical values to rule out sulfonic acid contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.